molecular formula C8H12BBrN2O2S B605969 [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide

Cat. No.: B605969
M. Wt: 290.98 g/mol
InChI Key: PAFZAMOVHIRQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BC 11 hydrobromide is a selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) and urokinase-type plasminogen activator (uPA). It has shown potential in research related to viral infections, particularly severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

BC 11 hydrobromide can be synthesized through a series of chemical reactions involving carbamimidothioic acid and (4-boronophenyl)methyl ester. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .

Industrial Production Methods

Industrial production of BC 11 hydrobromide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process includes rigorous quality control measures to ensure the compound’s purity and stability. The compound is typically stored at low temperatures to maintain its efficacy .

Chemical Reactions Analysis

Types of Reactions

BC 11 hydrobromide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of BC 11 hydrobromide, while reduction may produce reduced derivatives .

Scientific Research Applications

BC 11 hydrobromide has a wide range of scientific research applications:

Mechanism of Action

BC 11 hydrobromide exerts its effects by inhibiting the activity of TMPRSS2 and uPA. TMPRSS2 is a key host cellular factor for viral entry, particularly for SARS-CoV-2, while uPA is involved in the degradation of the extracellular matrix and cell migration. By inhibiting these enzymes, BC 11 hydrobromide can impede viral entry and exhibit cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BC 11 hydrobromide is unique due to its dual inhibition of TMPRSS2 and uPA, making it a versatile compound in both viral and cancer research. Its boronic acid warhead contributes to its selectivity and potency .

Properties

IUPAC Name

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZAMOVHIRQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.